molecular formula C19H17N3O2 B5649627 ethyl 4-anilino-2-phenyl-5-pyrimidinecarboxylate

ethyl 4-anilino-2-phenyl-5-pyrimidinecarboxylate

Cat. No. B5649627
M. Wt: 319.4 g/mol
InChI Key: CNZHSDPTVCLPRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-anilino-2-phenyl-5-pyrimidinecarboxylate involves Biginelli three-component cyclocondensation reaction, utilizing catalysts such as SiCl4 to achieve good yields. The process leads to the formation of this pyrimidine derivative, which is then characterized by various spectroscopic methods including IR, 1H NMR, 13C NMR, LCMS, and elemental analysis to confirm its structure (Mohan et al., 2014).

Molecular Structure Analysis

The crystal and molecular structure of ethyl 4-anilino-2-phenyl-5-pyrimidinecarboxylate derivatives have been determined through single crystal X-ray diffraction. These studies reveal the dihedral angle between planes and confirm the compound's molecular geometry, providing insight into its structural characteristics (Nagarajaiah & Begum, 2012).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including the formation of novel derivatives through condensation and cyclocondensation processes. These reactions further expand the utility and applicability of the pyrimidine derivative in different chemical contexts (Śladowska et al., 1990), (Schenone et al., 1990).

Physical Properties Analysis

The physical properties of ethyl 4-anilino-2-phenyl-5-pyrimidinecarboxylate, including solubility, melting point, and crystalline structure, are key to understanding its behavior in various environments. The crystal structure analysis provides valuable data on its stability and interactions at the molecular level, contributing to the comprehensive characterization of the compound (Yang, 2009).

Chemical Properties Analysis

The chemical properties of ethyl 4-anilino-2-phenyl-5-pyrimidinecarboxylate, including reactivity, functional group transformations, and interaction with other chemical entities, are essential for its application in synthetic chemistry and related fields. Studies focusing on the synthesis and reactivity of this compound and its derivatives provide a foundation for exploring its potential uses (Breaux & Zwikelmaier, 1981).

properties

IUPAC Name

ethyl 4-anilino-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-2-24-19(23)16-13-20-17(14-9-5-3-6-10-14)22-18(16)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZHSDPTVCLPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Anilino-2-phenyl-5-pyrimidine carboxylic acid ethyl ester

Synthesis routes and methods

Procedure details

A mixture of 10 g. (0.038 mole) of 4-chloro-2-phenyl-5-pyrimidine carboxylic acid ethyl ester and 7.1 g. (0.076 mole) of aniline in 200 ml. of ethanol was refluxed for 3 hours. Upon cooling a yellow solid precipitated from the solution. This was filtered off and rinsed with ethanol to give 4-anilino-2-phenyl-5-pyrimidine carboxylic acid ethyl ester, m.p. 98°-100° C. No further purification was done and the product was used directly in the next step.
Quantity
0.038 mol
Type
reactant
Reaction Step One
Quantity
0.076 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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